molecular formula C10H12BrNO B2906064 3-Bromo-4-(3-methyloxetan-3-yl)aniline CAS No. 945244-28-0

3-Bromo-4-(3-methyloxetan-3-yl)aniline

Cat. No.: B2906064
CAS No.: 945244-28-0
M. Wt: 242.116
InChI Key: XMHXPUIDXGSNRD-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-methyloxetan-3-yl)aniline is an organic compound with the molecular formula C10H12BrNO It is a brominated aniline derivative featuring a methyloxetanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline typically involves the bromination of 4-(3-methyloxetan-3-yl)aniline. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-methyloxetan-3-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aniline group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or dehalogenated anilines, respectively.

Scientific Research Applications

3-Bromo-4-(3-methyloxetan-3-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-methyloxetan-3-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methyloxetanyl group can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the methyloxetanyl group, making it less sterically hindered.

    4-(3-Methyloxetan-3-yl)aniline:

    3-Chloro-4-(3-methyloxetan-3-yl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

3-Bromo-4-(3-methyloxetan-3-yl)aniline is unique due to the presence of both the bromine atom and the methyloxetanyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-bromo-4-(3-methyloxetan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXPUIDXGSNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Bromo-4-nitrophenyl)-2-methylpropane-1,3-diol (0.145 g, 0.500 mmol) was dissolved in 2.5 mL of anhydrous benzene. Cyanomethylenetributylphosphorane (CMBP) (0.181 g, 0.750 mmol) was then added and the solution was allowed to stir at room temperature for 72 hours. The mixture was evaporated to dryness and then re-dissolved in 4 mL of EtOH. Tin(II) chloride dihydrate (0.564 g, 2.50 mmol) was then added and the resulting solution was heated at 70° C. for 1 hour. The mixture was cooled to room temperature and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture was then extracted three times with ethyl acetate. The combined ethyl acetate extracts were evaporated to dryness and purified by preparative LC/MS to yield 3-bromo-4-(3-methyloxetan-3-yl)aniline as a pale yellow oil (0.032 g, 32%) NMR (400 MHz, CD3CN) δ 7.13 (dd, J=0.7, 1.8 Hz, 1H), 6.94-6.88 (m, 2H), 6.75 (br s, 2H), 4.98 (d, J=5.6 Hz, 2H), 4.51 (d, J=6.1 Hz, 2H), 1.74 (s, 3H). ESI-MS m/z calc. 241.0, found; 242.1 (M+1)+ Retention time 0.53 minutes.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step Two
Quantity
0.564 g
Type
reactant
Reaction Step Three

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